Methyl 2-amino-6-fluorobenzoate hydrochloride
Overview
Description
“Methyl 2-amino-6-fluorobenzoate hydrochloride” is an organic compound . It is a pale yellow solid that is soluble in most organic solvents. This compound has gained significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials sciences.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClFNO2 . The molecular weight is 205.61400 . The SMILES string representation is NC1=CC=CC(F)=C1C(OC)=O .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 205.61400 . The compound has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity Studies
Methyl 2-amino-6-fluorobenzoate hydrochloride and its derivatives are commonly utilized in the synthesis of various compounds with potential biological activities. For instance, the synthesis of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, which include derivatives of this compound, revealed that certain esters exhibit pronounced anticonvulsant activity, indicating their potential use in developing anticonvulsant medications (Hamor & Farraj, 1965).
Neuropharmacological Research
Compounds structurally related to this compound have been used in neuropharmacological research to understand the mechanisms of certain neurological disorders and the potential therapeutic effects of these compounds. For instance, compounds like (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid were studied for their antidepressant-like activities in rodent models, providing insights into the potential mechanisms of action of these compounds in treating depression (Karasawa et al., 2005).
Evaluation of Antitumor Activities
The derivatives of this compound have also been evaluated for their potential antitumor activities. In one study, the antitumor activities of a combination of 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea hydrochloride and 6-thioguanine were studied using murine tumor systems. The combination showed a synergistic effect against certain types of tumors, highlighting the potential use of this compound derivatives in cancer treatment (Fujimoto et al., 1980).
Safety and Hazards
“Methyl 2-amino-6-fluorobenzoate hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed). Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
Properties
IUPAC Name |
methyl 2-amino-6-fluorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEIDSYGZLGEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655136 | |
Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170167-90-4 | |
Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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